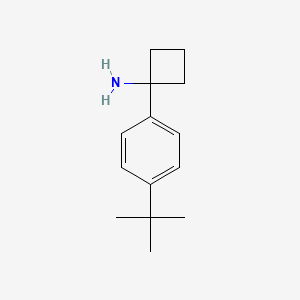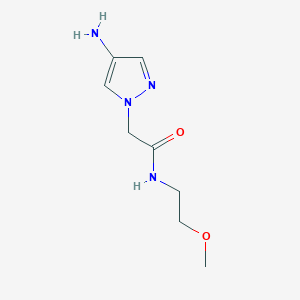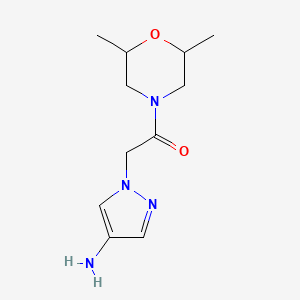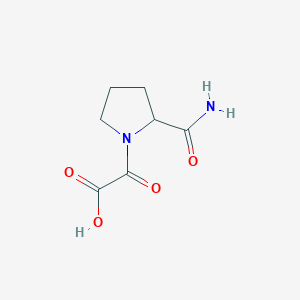
1-(4-Tert-butylphenyl)cyclobutan-1-amine
Overview
Description
“1-(4-Tert-butylphenyl)cyclobutan-1-amine” is a chemical compound with the CAS Number: 1096853-41-6 . It has a molecular weight of 203.33 . The IUPAC name for this compound is 1-(4-tert-butylphenyl)cyclobutanamine . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “1-(4-Tert-butylphenyl)cyclobutan-1-amine” is 1S/C14H21N/c1-13(2,3)11-5-7-12(8-6-11)14(15)9-4-10-14/h5-8H,4,9-10,15H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(4-Tert-butylphenyl)cyclobutan-1-amine” is a powder . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
Catalyst in Amination Reactions
1-(4-Tert-butylphenyl)cyclobutan-1-amine, due to its structural properties, may find relevance in the field of catalysis, particularly in amination reactions. A study highlighted the use of a related compound, a diphosphinidenecyclobutene ligand, in solvent-free copper-catalyzed amination reactions of aryl halides with amines. This process afforded the corresponding secondary or tertiary amines in good to excellent yields, indicating the potential application of cyclobutan-1-amine derivatives in facilitating efficient bond-forming reactions (A. Gajare, Kozo Toyota, M. Yoshifuji, & F. Ozawa, 2004).
Photocatalytic Cycloaddition for Molecular Complexity
Photocatalytic [2 + 2] cycloaddition of heterocycles, such as indoles, with alkenes has been demonstrated as a versatile strategy for constructing sp3-rich cyclobutane-fused scaffolds. These scaffolds are architecturally interesting and have potential applications in drug discovery. This method, featuring visible-light mediation, showcases the utility of cyclobutane structures in building molecular complexity, which may extend to derivatives of 1-(4-Tert-butylphenyl)cyclobutan-1-amine (Martins S Oderinde et al., 2020).
Asymmetric Synthesis of Amines
In asymmetric synthesis, N-tert-Butanesulfinyl imines serve as versatile intermediates for synthesizing a wide range of enantioenriched amines. This methodology highlights the importance of cyclobutane and related structures in generating chiral amines, essential components in pharmaceuticals and biologically active molecules. The tert-butanesulfinyl group, in particular, plays a critical role in activating imines for nucleophilic addition, demonstrating the synthetic utility of 1-(4-Tert-butylphenyl)cyclobutan-1-amine in producing a variety of amine structures (J. Ellman, T. D. Owens, & T. P. Tang, 2002).
Synthesis of Cyclobutane-Fused Scaffolds
Cyclobutane-fused scaffolds are of significant interest due to their presence in bioactive compounds. Efficient synthetic routes to amine-substituted cyclobutanes, utilizing cyclobutene and cyclopropene precursors, have been developed. These methods emphasize the strategic importance of cyclobutane structures in accessing polysubstituted aminocyclobutanes and aminocyclopropanes, highlighting the potential application of 1-(4-Tert-butylphenyl)cyclobutan-1-amine in synthesizing biologically relevant molecules (Shengyu Feng et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1-(4-tert-butylphenyl)cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-13(2,3)11-5-7-12(8-6-11)14(15)9-4-10-14/h5-8H,4,9-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENPMQYHXUYRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246686 | |
| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]cyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)cyclobutan-1-amine | |
CAS RN |
1096853-41-6 | |
| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]cyclobutanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096853-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]cyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1517807.png)










![2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid](/img/structure/B1517820.png)

